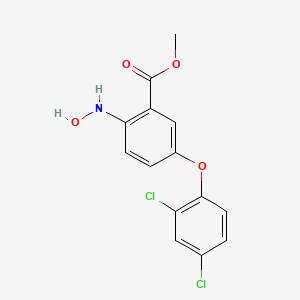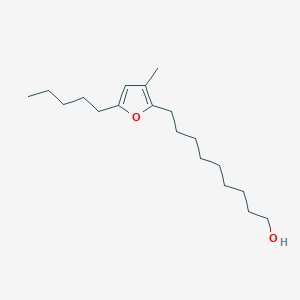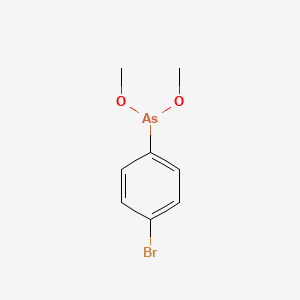
Dimethyl (4-bromophenyl)arsonite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (4-bromophenyl)arsonite is an organoarsenic compound characterized by the presence of a dimethyl arsonite group attached to a 4-bromophenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (4-bromophenyl)arsonite typically involves the reaction of dimethylarsinic acid with 4-bromophenyl magnesium bromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually refluxed in an appropriate solvent, such as tetrahydrofuran (THF), for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
Dimethyl (4-bromophenyl)arsonite undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form dimethyl (4-bromophenyl)arsinic acid.
Reduction: Reduction reactions can convert the arsonite group to an arsine group.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Dimethyl (4-bromophenyl)arsinic acid.
Reduction: Dimethyl (4-bromophenyl)arsine.
Substitution: Various substituted phenyl arsonites depending on the nucleophile used.
科学的研究の応用
Dimethyl (4-bromophenyl)arsonite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain types of cancer.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of Dimethyl (4-bromophenyl)arsonite involves its interaction with cellular components, particularly proteins and enzymes. The arsonite group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and induce cytotoxic effects, making it a potential candidate for anticancer therapy.
類似化合物との比較
Similar Compounds
- Dimethyl (4-chlorophenyl)arsonite
- Dimethyl (4-fluorophenyl)arsonite
- Dimethyl (4-iodophenyl)arsonite
Uniqueness
Dimethyl (4-bromophenyl)arsonite is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interactions with biological targets. Additionally, the bromine atom can be easily substituted, allowing for the synthesis of a wide range of derivatives with varying properties.
特性
CAS番号 |
73777-26-1 |
|---|---|
分子式 |
C8H10AsBrO2 |
分子量 |
292.99 g/mol |
IUPAC名 |
(4-bromophenyl)-dimethoxyarsane |
InChI |
InChI=1S/C8H10AsBrO2/c1-11-9(12-2)7-3-5-8(10)6-4-7/h3-6H,1-2H3 |
InChIキー |
OBERIUBKNOCFJB-UHFFFAOYSA-N |
正規SMILES |
CO[As](C1=CC=C(C=C1)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-(3-tert-Butylamino-2-hydroxypropoxy)-phenyl)-pyrrol-fumarat [German]](/img/structure/B14440817.png)
![1-[5-[Bis(aziridin-1-yl)phosphoryloxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14440822.png)
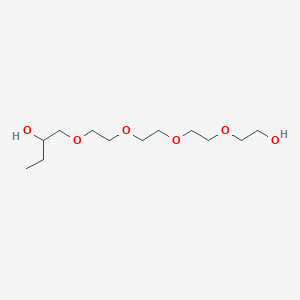
![N-([1,1'-Biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14440844.png)
![1-[(Ethenyloxy)methyl]-3,3-dimethylcyclohex-1-ene](/img/structure/B14440850.png)
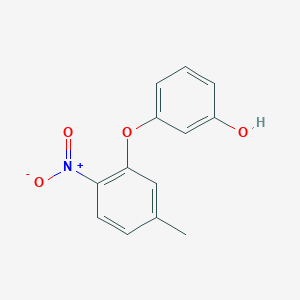
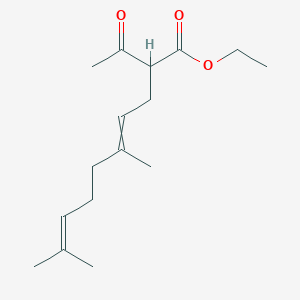
![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline](/img/structure/B14440863.png)
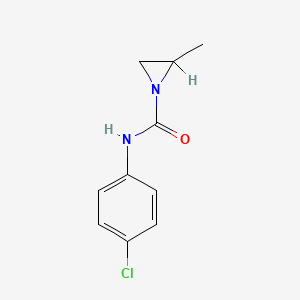
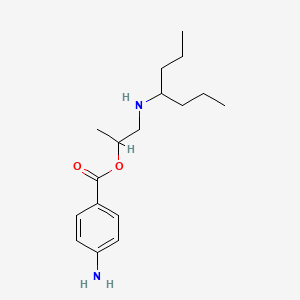

![2-[(2-Methoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14440878.png)
